molecular formula C12H12N6O2 B2925215 (E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303146-01-2

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2925215
CAS No.: 303146-01-2
M. Wt: 272.268
InChI Key: VJWFUQPLGOMLTG-UHFFFAOYSA-N
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Description

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a useful research compound. Its molecular formula is C12H12N6O2 and its molecular weight is 272.268. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been shown to inhibit their targets, leading to changes in cellular signaling pathways

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context.

Result of Action

Given the potential targets and pathways mentioned above, the compound could potentially influence immune response, oxygen sensing, and signal transduction . The exact effects would depend on the specific cellular context and the compound’s interaction with its targets.

Properties

IUPAC Name

N-methoxy-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-8-3-4-10(20-8)9-5-6-13-12-16-11(17-18(9)12)14-7-15-19-2/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWFUQPLGOMLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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